1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone
Overview
Description
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring, an indole moiety, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting with a suitable indole precursor, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Derivative Formation: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the brominated indole with the acetylated piperazine using a suitable linker, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using agents like potassium permanganate.
Reduction: The bromine substituent can be reduced to a hydrogen atom using hydrogenation techniques.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential use in drug discovery for targeting specific receptors or enzymes.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as G-protein coupled receptors or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the bromine substituent.
1-(4-acetylpiperazin-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone: Contains a chlorine substituent instead of bromine.
Uniqueness
The presence of the bromine atom in 1-(4-acetylpiperazin-1-yl)-2-(6-bromo-1H-indol-1-yl)ethanone can significantly influence its reactivity and biological activity, making it unique compared to its analogs.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(6-bromoindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12(21)18-6-8-19(9-7-18)16(22)11-20-5-4-13-2-3-14(17)10-15(13)20/h2-5,10H,6-9,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFLTWVHAJTOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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